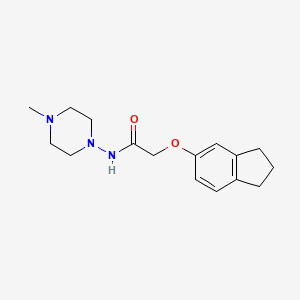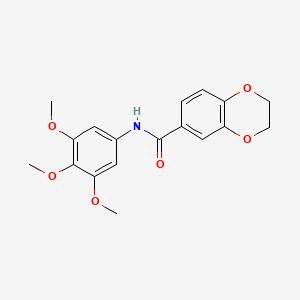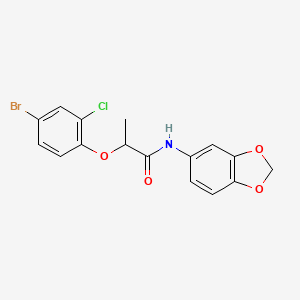![molecular formula C12H11BrN2OS B4183626 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4183626.png)
5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that modulates synaptic transmission in the central nervous system.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has been extensively used in scientific research to study the role of mGluR1 in various physiological and pathological conditions. It has been shown to modulate synaptic transmission and plasticity, regulate pain perception, and affect learning and memory. 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has also been used to investigate the potential therapeutic effects of mGluR1 antagonists in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Wirkmechanismus
5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide acts as a competitive antagonist of mGluR1 by binding to its allosteric site and preventing the activation of the receptor by glutamate. This leads to a decrease in intracellular calcium signaling and a reduction in synaptic transmission and plasticity. The blockade of mGluR1 by 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters, decrease the activity of ion channels, and modulate the expression of various proteins involved in synaptic transmission and plasticity. 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has also been shown to reduce pain perception and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a highly selective and potent antagonist of mGluR1, which allows for specific modulation of this receptor subtype without affecting other glutamate receptors. 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has some limitations as well. It has a relatively short half-life, which requires frequent dosing in animal experiments. Moreover, the high potency of 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide can lead to off-target effects at higher concentrations, which should be taken into consideration during experimental design.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide. One area of interest is the development of more selective and potent mGluR1 antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic effects of mGluR1 antagonists in neurological disorders. Additionally, the role of mGluR1 in synaptic plasticity and learning and memory is an important area of research that could benefit from the use of 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide. Finally, the development of new animal models that mimic human neurological disorders could help to better understand the potential clinical applications of mGluR1 antagonists such as 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide.
Conclusion:
In conclusion, 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide is a potent and selective antagonist of mGluR1 that has been extensively used in scientific research to study the role of this receptor in various physiological and pathological conditions. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has the potential to be a valuable tool for investigating the role of mGluR1 in neurological disorders and for developing new therapeutic approaches.
Eigenschaften
IUPAC Name |
5-bromo-N-(1-pyridin-4-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-8(9-4-6-14-7-5-9)15-12(16)10-2-3-11(13)17-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGYUGWWDDBGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791092 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4183544.png)


![N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide](/img/structure/B4183581.png)

![3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid](/img/structure/B4183592.png)
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4183597.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4183605.png)


![4-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4183618.png)
![2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4183636.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide](/img/structure/B4183645.png)